molecular formula C22H20N2O4 B11027451 N-(6-methylpyridin-2-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-(6-methylpyridin-2-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B11027451
M. Wt: 376.4 g/mol
InChI Key: KULPPZOKNFTBTO-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the furo[3,2-g]chromen core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted phenols and aldehydes.

    Introduction of the pyridine moiety: This step may involve coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine ring to the core structure.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the compound’s aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Modulating their activity and affecting downstream signaling pathways.

    Intercalation into DNA or RNA: Affecting gene expression or protein synthesis.

    Interaction with cellular membranes: Altering membrane properties and affecting cellular processes.

Comparison with Similar Compounds

Similar compounds to N-(6-methylpyridin-2-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide include other heterocyclic compounds with fused ring structures. These compounds may share similar properties and applications but differ in their specific functional groups and substitution patterns. Examples of similar compounds include:

    Coumarins: Known for their anticoagulant and anti-inflammatory properties.

    Flavonoids: Widely studied for their antioxidant and anticancer activities.

    Pyridine derivatives: Commonly used in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C22H20N2O4/c1-11-10-27-20-14(4)21-16(8-15(11)20)13(3)17(22(26)28-21)9-19(25)24-18-7-5-6-12(2)23-18/h5-8,10H,9H2,1-4H3,(H,23,24,25)

InChI Key

KULPPZOKNFTBTO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CC2=C(C3=C(C(=C4C(=C3)C(=CO4)C)C)OC2=O)C

Origin of Product

United States

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